叔丁基 4-(2-硝基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)哌嗪-1-羧酸酯

描述

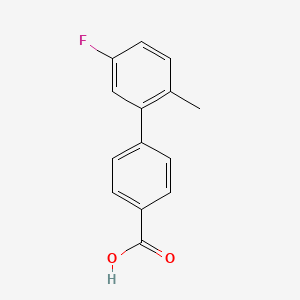

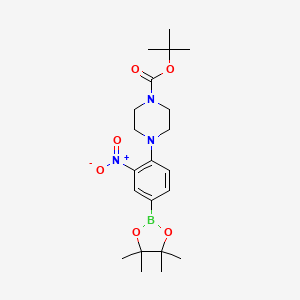

Tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H32BN3O6 and its molecular weight is 433.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Drug Synthesis and Development

This compound is a valuable intermediate in the synthesis of biologically active compounds, such as crizotinib . Crizotinib is an anti-cancer medication used in the treatment of certain types of non-small cell lung cancer. The tert-butyl group in the compound provides protection for the piperazine moiety during the synthesis process, which can be removed later to yield the active pharmaceutical ingredient.

Boron Neutron Capture Therapy (BNCT)

The boron-containing moiety of this compound makes it a potential candidate for use in BNCT . BNCT is a binary cancer treatment that relies on the accumulation of boron in tumor cells followed by irradiation with low-energy thermal neutrons, leading to highly localized radiation damage and cell death.

Material Science

In material science, the pinacol ester group of the compound can be used to introduce boronic acid functionalities into polymers or coatings . This can impart unique properties such as flame retardancy, chemical resistance, or self-healing capabilities.

Molecular Imaging

The boronic acid group can also be used for molecular imaging applications . It can be utilized to create contrast agents for imaging techniques like positron emission tomography (PET), providing valuable insights into biological processes and disease states.

Chemical Sensors

Due to the reactive nature of the boronic acid group with certain sugars, this compound can be employed in the development of chemical sensors . These sensors can detect glucose or other saccharides, which is particularly useful for monitoring blood sugar levels in diabetic patients.

Catalysis

The compound can serve as a catalyst or a catalyst ligand in various organic reactions . The boronic acid moiety can facilitate reactions such as Suzuki coupling, which is widely used in the synthesis of complex organic molecules.

Peptide Coupling

The tert-butyl group can be used to protect the piperazine nitrogen during peptide coupling reactions . This allows for the selective formation of peptide bonds without unwanted side reactions.

Research Tool in Neuroscience

As a piperazine derivative, this compound can be modified to study neurotransmitter systems . It can be used to synthesize analogs that interact with receptors or transporters in the brain, aiding in the understanding of neurological diseases and disorders.

作用机制

Target of Action

It’s known that this compound is an important intermediate in many biologically active compounds such as crizotinib . Crizotinib is a small molecule that inhibits anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-Met), and Recepteur d’Origine nantais (RON, MST1R), which are often upregulated in various types of cancers .

Mode of Action

Given its role as an intermediate in the synthesis of crizotinib, it can be inferred that it may interact with its targets (alk, hgfr, ron) by binding to their active sites, thereby inhibiting their activity and preventing the proliferation of cancer cells .

Biochemical Pathways

The compound likely affects the ALK, HGFR, and RON signaling pathways. These pathways are involved in cell growth, survival, and differentiation. By inhibiting these pathways, the compound could potentially prevent the uncontrolled growth and spread of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the inhibition of cell growth and proliferation, given its potential role in inhibiting the ALK, HGFR, and RON signaling pathways . This could result in the prevention or slowing down of cancer progression.

属性

IUPAC Name |

tert-butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BN3O6/c1-19(2,3)29-18(26)24-12-10-23(11-13-24)16-9-8-15(14-17(16)25(27)28)22-30-20(4,5)21(6,7)31-22/h8-9,14H,10-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRMGGBCHRVVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682244 | |

| Record name | tert-Butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate | |

CAS RN |

940284-94-6 | |

| Record name | tert-Butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)

![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)

![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)